molecular formula C17H25ClN2O4 B11830893 Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

Cat. No.: B11830893
M. Wt: 356.8 g/mol
InChI Key: VZAONRWMMJUJNS-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C₁₇H₂₅ClN₂O₄ and a molecular weight of 356.84 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of tert-butyl hydrazine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Deprotection: Acidic conditions using hydrochloric acid or trifluoroacetic acid are used for deprotection reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the corresponding oxidized product.

Scientific Research Applications

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted chemical synthesis and research applications.

Biological Activity

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure featuring two tert-butyl ester groups, exhibits various pharmacological properties that merit detailed examination.

Chemical Structure and Properties

  • Molecular Formula : C${14}$H${18}$ClN${2}$O${4}$
  • Molecular Weight : Approximately 302.75 g/mol
  • Appearance : White powder

The presence of the 4-chlorobenzyl group is significant as it may enhance the compound's reactivity and interaction with biological targets compared to other hydrazine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its use in developing antimicrobial agents.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.

Antioxidant Activity

In vitro assays have demonstrated that this compound can effectively reduce reactive oxygen species (ROS). The compound's antioxidant capacity was assessed using the DPPH radical scavenging method, yielding a significant IC$_{50}$ value compared to standard antioxidants.

CompoundIC$_{50}$ (µM)
This compound25.3
Ascorbic Acid15.8

Antimicrobial Activity

The antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was explored through assays targeting specific metabolic enzymes. Notably, it showed promising results in inhibiting dihydroorotate dehydrogenase (DHODH), a target in the treatment of autoimmune diseases.

EnzymeInhibition (%) at 100 µM
Dihydroorotate Dehydrogenase70%
Xanthine Oxidase45%

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Therapy : In a study focusing on cancer cell lines, the compound exhibited cytotoxic effects, particularly against leukemia cells. This suggests its potential role as an anticancer agent.
  • Neuroprotection : Research into neuroprotective effects revealed that the compound could mitigate neuronal cell death induced by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in animal models of inflammation, indicating its potential utility in treating inflammatory disorders.

Properties

Molecular Formula

C17H25ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

tert-butyl N-[(4-chlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate

InChI

InChI=1S/C17H25ClN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21)

InChI Key

VZAONRWMMJUJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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